Introduction: A Multifunctional Building Block for Modern Chemistry
Introduction: A Multifunctional Building Block for Modern Chemistry
An In-Depth Technical Guide to 4-bromo-3,5-difluorobenzenesulfonyl chloride (CAS: 518057-63-1)
4-bromo-3,5-difluorobenzenesulfonyl chloride is a highly functionalized aromatic compound that has emerged as a strategic tool in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional nature—a reactive sulfonyl chloride, a versatile bromine handle for cross-coupling, and the modulating effects of two meta-fluorine atoms—provides a powerful platform for the synthesis of complex and high-value molecules.
The sulfonyl chloride group is a cornerstone for creating sulfonamides, a privileged scaffold in drug discovery known for its diverse biological activities. The bromine atom serves as a key site for carbon-carbon and carbon-heteroatom bond formation, enabling the elaboration of the molecular core. Simultaneously, the fluorine atoms, positioned meta to the bromine, exert profound electronic effects, influencing the reactivity of the ring and imparting desirable pharmacokinetic properties such as enhanced metabolic stability and improved bioavailability in drug candidates.[1]
This guide offers a comprehensive technical overview of 4-bromo-3,5-difluorobenzenesulfonyl chloride, covering its fundamental properties, a logical and field-proven synthetic approach, its key chemical transformations, and essential safety protocols. The insights provided herein are designed to empower researchers to effectively harness the potential of this versatile reagent in their development programs.
Section 1: Core Physicochemical Properties and Structural Identification
Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in any experimental setting. The key identifiers and calculated properties for 4-bromo-3,5-difluorobenzenesulfonyl chloride are summarized below.
Chemical Structure
Caption: Chemical Structure of 4-bromo-3,5-difluorobenzenesulfonyl chloride.
Data Summary Table
| Property | Value | Source |
| CAS Number | 518057-63-1 | [2] |
| Molecular Formula | C₆H₂BrClF₂O₂S | [3] |
| Molecular Weight | 291.50 g/mol | Calculated |
| Monoisotopic Mass | 289.86154 Da | [3] |
| SMILES | C1=C(C=C(C(=C1F)Br)F)S(=O)(=O)Cl | [3] |
| InChI | InChI=1S/C6H2BrClF2O2S/c7-6-4(9)1-3(2-5(6)10)13(8,11)12/h1-2H | [3] |
| Appearance | Typically a solid (consult supplier for specifics) | N/A |
| Purity | ≥97% (typical commercial grade) | N/A |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 4-bromo-3,5-difluorobenzenesulfonyl chloride is not commonly detailed in encyclopedic sources but can be logically achieved via a robust and scalable two-step process starting from commercially available materials. The strategy hinges on the synthesis of the key intermediate, 1-bromo-3,5-difluorobenzene, followed by its direct chlorosulfonation.
Synthetic Workflow
Caption: Synthetic workflow for 4-bromo-3,5-difluorobenzenesulfonyl chloride.
Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene (Intermediate)
Principle: This synthesis is a classic Sandmeyer reaction, a reliable method for converting anilines into aryl halides.[4] 3,5-Difluoroaniline is first converted to a diazonium salt, which is then displaced by bromide using a copper(I) bromide catalyst.
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) suspension of 3,5-difluoroaniline (1.0 equiv) in aqueous hydrobromic acid (48%, ~3.0 equiv), a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C.[4] The mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, copper(I) bromide (CuBr, ~1.2 equiv) is dissolved/suspended in HBr. The cold diazonium salt solution is then added slowly to the CuBr solution.
-
Work-up: The reaction is allowed to warm to room temperature and stirred until nitrogen evolution ceases. The mixture is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with aqueous NaOH, water, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 1-bromo-3,5-difluorobenzene can be purified by vacuum distillation to yield the intermediate.
Step 2: Synthesis of 4-bromo-3,5-difluorobenzenesulfonyl chloride (Final Product)
Principle: This step involves the electrophilic aromatic substitution of 1-bromo-3,5-difluorobenzene with chlorosulfonic acid. The bromine atom is an ortho-, para-director. The two fluorine atoms are also ortho-, para-directors but are strongly deactivating. The position para to the bromine is the most sterically accessible and electronically favorable site for substitution.
Experimental Protocol (Adapted from General Procedures[5]):
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Reaction Setup: A reaction vessel is charged with 1-bromo-3,5-difluorobenzene (1.0 equiv). The vessel is cooled in an ice-salt bath to -5 to 0 °C.
-
Reagent Addition: Chlorosulfonic acid (ClSO₃H, ~3.0 equiv) is added dropwise to the cooled substrate over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and stirred for 1-2 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid product is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 4-bromo-3,5-difluorobenzenesulfonyl chloride.
Section 3: Chemical Reactivity and Applications in Drug Discovery
The utility of this reagent is defined by the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.
Key Reaction Pathways
Caption: Key reaction pathways for derivatization.
Path A: Sulfonamide Formation
The most prominent reaction of a sulfonyl chloride is its coupling with primary or secondary amines to form stable sulfonamides. This reaction is fundamental to building libraries of potential drug candidates.
Experimental Protocol:
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Setup: To a solution of a primary or secondary amine (1.0 equiv) and a non-nucleophilic base such as triethylamine or pyridine (1.2-1.5 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of 4-bromo-3,5-difluorobenzenesulfonyl chloride (1.05 equiv) in the same solvent dropwise.
-
Reaction: The mixture is stirred at room temperature for 2-16 hours.
-
Work-up: The reaction is quenched with water or dilute acid (e.g., 1M HCl). The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification: The resulting sulfonamide can be purified by column chromatography or recrystallization.
Causality: The base is crucial as it neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
Path B: Palladium-Catalyzed Cross-Coupling
The bromine atom provides a site for versatile C-C and C-N bond formation via reactions like Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents, significantly expanding molecular complexity.
Example Application (Suzuki Coupling): A sulfonamide derived from Path A can be subjected to Suzuki coupling. To a solution of the bromo-sulfonamide (1.0 equiv) and a boronic acid or ester (1.2 equiv) in a solvent like dioxane/water, a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The mixture is heated (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed. This process replaces the bromine with the R-group from the boronic acid, yielding a highly decorated final product.
Strategic Value in Drug Design:
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction into drug molecules often blocks sites of metabolic oxidation, increasing the drug's half-life.[1]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of adjacent functional groups, which can be critical for optimizing a drug's solubility and cell permeability.
-
Conformational Control: Fluorine atoms can influence molecular conformation through steric and electronic interactions, which can be exploited to enhance binding affinity to a biological target.
Section 4: Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound must be handled with appropriate precautions. The following information is synthesized from safety data for structurally similar compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) from your supplier.[6][7][8]
Hazard Identification
-
GHS Classification: Expected to be classified as Skin Corrosion/Irritation, Category 1B and Serious Eye Damage, Category 1.[9]
-
Signal Word: Danger [9]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][8] Reacts with water, potentially releasing corrosive HCl gas.
Safe Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
| Ventilation | Handle only in a certified chemical fume hood. | Prevents inhalation of corrosive dust or vapors.[6] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause immediate and severe eye damage.[8][10] |
| Skin Protection | Impervious gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents direct contact that leads to chemical burns.[6][10] |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate. | Protects against inhalation of irritating dust or vapors.[7] |
| Handling | Avoid contact with water and moisture. Use spark-proof tools. | The compound is moisture-sensitive and can decompose.[7][10] |
Storage Guidelines
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[10]
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon, Nitrogen) is recommended to prevent hydrolysis.[6]
Section 5: Conclusion
4-bromo-3,5-difluorobenzenesulfonyl chloride is more than a simple reagent; it is a sophisticated molecular scaffold. Its well-defined points of reactivity allow for a rational and modular approach to the synthesis of complex molecules. For scientists in drug discovery and materials science, mastering the use of this building block opens doors to novel chemical entities with tailored properties. By understanding its synthesis, reactivity, and handling requirements, researchers can safely and effectively integrate this powerful tool into their synthetic programs, accelerating the pace of innovation.
Section 6: References
-
PubChemLite. (n.d.). 4-bromo-3,5-difluorobenzenesulfonyl chloride. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]
-
Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved from
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